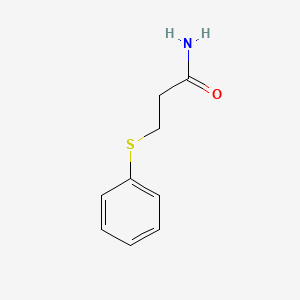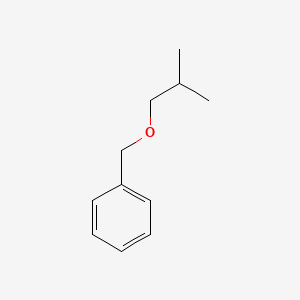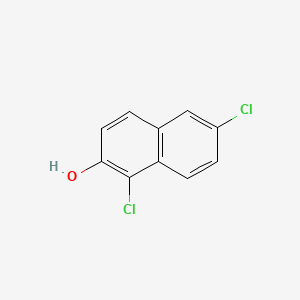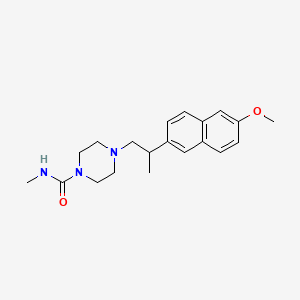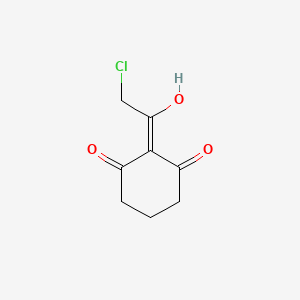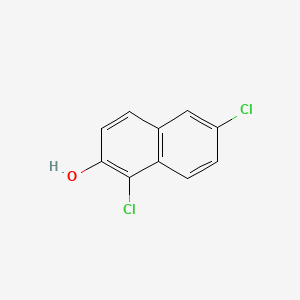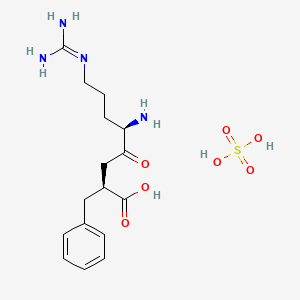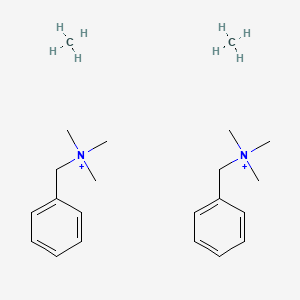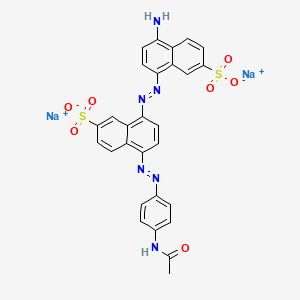![molecular formula C23H26N4O6 B13781229 [(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate CAS No. 80496-85-1](/img/structure/B13781229.png)
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate is a complex organic compound characterized by its unique structure, which includes multiple phenylhydrazinylidene groups and acetate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate typically involves the reaction of xylose osazone with acetic anhydride under controlled conditions . The reaction proceeds through the formation of intermediate hydrazones, which are subsequently acetylated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions typically require specific conditions such as controlled temperature, pH, and solvent choice to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed.
Aplicaciones Científicas De Investigación
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Mecanismo De Acción
The mechanism of action of [(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Xylose osazone acetate: A structurally related compound with similar functional groups.
Phenylhydrazone derivatives: Compounds with phenylhydrazone functionalities that exhibit comparable reactivity and applications.
Uniqueness
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate is unique due to its specific arrangement of functional groups and the resulting chemical properties.
Propiedades
Número CAS |
80496-85-1 |
|---|---|
Fórmula molecular |
C23H26N4O6 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate |
InChI |
InChI=1S/C23H26N4O6/c1-16(28)31-15-22(32-17(2)29)23(33-18(3)30)21(27-26-20-12-8-5-9-13-20)14-24-25-19-10-6-4-7-11-19/h4-14,22-23,25-26H,15H2,1-3H3/b24-14-,27-21- |
Clave InChI |
OVUCAKLNVHAKSM-PNEXKBQFSA-N |
SMILES isomérico |
CC(=O)OCC(C(/C(=N\NC1=CC=CC=C1)/C=N\NC2=CC=CC=C2)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(C(C(=NNC1=CC=CC=C1)C=NNC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
